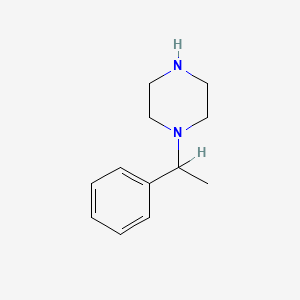

1-(1-Phenylethyl)piperazine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(1-phenylethyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14/h2-6,11,13H,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBNQKSXWAIBKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989730 |

Source

|

| Record name | 1-(1-Phenylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69628-75-7 |

Source

|

| Record name | 1-(1-Phenylethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69628-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Phenylethyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069628757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Phenylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-phenylethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enigmatic Mechanism of 1-(1-Phenylethyl)piperazine: A Scoping Review of Potential Pharmacological Actions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Phenylethyl)piperazine is a synthetic compound belonging to the diverse and pharmacologically significant piperazine class of chemicals. While it is primarily recognized as a research chemical and an intermediate in the synthesis of more complex pharmaceutical agents, its own mechanism of action remains largely uncharacterized in publicly available literature. This technical guide provides an in-depth analysis of the potential pharmacological profile of this compound by examining the well-established structure-activity relationships (SAR) of its close structural analogs. Through a comprehensive review of related phenylethylpiperazine and arylpiperazine derivatives, we extrapolate potential interactions with key central nervous system targets, including dopamine, serotonin, and opioid receptors. This document aims to serve as a foundational resource for researchers investigating this and similar molecules, offering a structured overview of potential binding affinities, functional activities, and the experimental methodologies typically employed in their characterization.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, anxiolytic, and antihistaminic effects. The pharmacological versatility of piperazine derivatives is dictated by the nature of the substituents at its two nitrogen atoms. The this compound structure, featuring a phenylethyl group at one nitrogen, suggests a potential for interaction with monoaminergic systems due to structural similarities to endogenous neurotransmitters and known psychoactive compounds. This guide synthesizes data from structurally related compounds to build a predictive model of its mechanism of action, acknowledging that direct experimental evidence for this compound is currently lacking.

Potential Pharmacological Targets Based on Structural Analogy

The pharmacological activity of piperazine derivatives is highly dependent on the specific chemical groups attached to the piperazine ring. Based on the structure of this compound, its potential mechanism of action can be inferred by examining analogs with similar phenylethyl or aryl substituents.

Dopaminergic System

N-phenylpiperazine analogs are known to bind to dopamine receptors, with some exhibiting selectivity for the D3 versus the D2 subtype. The interaction of arylpiperazines with the dopamine D2 receptor often involves the protonated N1 of the piperazine ring forming a salt bridge with the highly conserved aspartate residue in transmembrane helix 3 (Asp86).

Table 1: Dopamine Receptor Binding Affinities of Selected Phenylpiperazine Analogs

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 vs. D2 Selectivity | Reference |

| LS-3-134 | 25.5 | 0.17 | >150-fold | [1] |

| WW-III-55 | >1000 | 1.2 | >833-fold | [1] |

| Compound 6a (a 4-thiophene-3-yl-benzamide N-phenylpiperazine) | ~700 | 1.4 | ~500-fold | [1] |

| OSU6162 | 900 | - | - | [2] |

| ACR16 | 23000 | - | - | [2] |

Note: The compounds listed are not direct analogs of this compound but illustrate the potential for dopamine receptor interaction within the broader class of N-substituted piperazines.

Serotonergic System

Arylpiperazine derivatives frequently exhibit high affinity for various serotonin (5-HT) receptor subtypes. The nature of the aryl group and other substituents determines the specific 5-HT receptor profile. For instance, compounds with a 2-methoxyphenylpiperazine fragment often bind to 5-HT1A and 5-HT7 receptors.

Table 2: Serotonin Receptor Binding Affinities of Selected Arylpiperazine Analogs

| Compound | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | 5-HT7 Receptor Ki (nM) | Reference |

| HBK-14 | High Affinity | - | Moderate Affinity | [3] |

| HBK-15 | High Affinity | - | Moderate Affinity | [3] |

| Compound 7a (a 4-thiazolyl-4-ylbenzamide N-piperazine analog) | 14.3 | - | - | [1] |

| Compound 3a (a 2-fluorophenyl piperazine) | 67.8 | - | - | [4] |

Opioid System

While less common for simple phenylethylpiperazines, the piperidine and piperazine scaffolds are present in some potent opioid receptor modulators. The N-phenethyl moiety, in particular, is a key pharmacophore in high-affinity fentanyl-based mu-opioid receptor agonists. This suggests that this compound could potentially interact with opioid receptors, although likely with lower affinity than more complex, rigidified structures.

Table 3: Opioid Receptor Binding Affinities of Selected N-Phenethyl Analogs

| Compound | Mu-Opioid Receptor Ki (nM) | Reference |

| Fentanyl | 1.2 - 1.4 | [5] |

| Carfentanil | 0.22 | [5] |

Note: These compounds contain a piperidine, not a piperazine ring, but highlight the importance of the N-phenethyl group for mu-opioid receptor affinity.

Postulated Signaling Pathways

Given the potential for interaction with dopamine and serotonin receptors, which are G-protein coupled receptors (GPCRs), this compound could modulate downstream signaling cascades.

Caption: Postulated signaling pathways for this compound.

Methodologies for Experimental Validation

To definitively elucidate the mechanism of action of this compound, a systematic experimental approach is required.

In Vitro Receptor Binding Assays

The primary method to determine the binding affinity of a compound for a specific receptor is through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

-

Tissue/Cell Preparation: Membranes are prepared from cells recombinantly expressing the target receptor (e.g., CHO or HEK293 cells) or from specific brain regions known to have high receptor density.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a typical radioligand binding assay.

Functional Assays

Once binding affinity is established, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

-

[³⁵S]GTPγS Binding Assay: Measures the activation of G-proteins following receptor stimulation by an agonist.

-

Second Messenger Assays: Measure changes in the levels of intracellular signaling molecules, such as cyclic AMP (cAMP) or inositol phosphates (IP), in response to receptor activation or blockade.

-

Electrophysiology: Techniques like patch-clamp can be used to measure changes in ion channel activity that are coupled to receptor activation.

In Vivo Behavioral Assays

Animal models are used to assess the physiological and behavioral effects of the compound.

-

Locomotor Activity: To assess stimulant or sedative effects.

-

Elevated Plus Maze: To evaluate anxiolytic or anxiogenic properties.

-

Forced Swim Test: To screen for potential antidepressant-like activity.

-

Drug Discrimination Studies: To determine if the subjective effects of the compound are similar to those of known drugs of abuse.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, the structure-activity relationships of related piperazine derivatives provide a strong basis for hypothesizing its potential pharmacological targets. The available evidence from analogous compounds suggests that this compound is likely to interact with dopamine and serotonin receptors. Its N-phenylethyl moiety also raises the possibility of some interaction with opioid receptors.

Future research should focus on a systematic in vitro and in vivo characterization of this compound. A comprehensive receptor screening panel would be invaluable in identifying its primary and secondary targets. Subsequent functional and behavioral assays would then be crucial to elucidate its pharmacological profile and potential therapeutic or toxicological implications. This foundational work is essential for any further development or investigation of this and structurally similar compounds.

References

- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(1-Phenylethyl)piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1-(1-phenylethyl)piperazine and its derivatives. The piperazine scaffold is a crucial pharmacophore in medicinal chemistry, with numerous derivatives exhibiting significant activity in the central nervous system. This document details the most common and effective synthetic methodologies, including reductive amination and direct alkylation, offering detailed experimental protocols and quantitative data to support researchers in their drug discovery and development endeavors.

Core Synthetic Strategies

The synthesis of this compound derivatives predominantly follows two main pathways: the reductive amination of a ketone with piperazine and the direct alkylation of piperazine with a suitable phenylethyl electrophile. The choice of method often depends on the availability of starting materials, desired scale, and the need to control selectivity, particularly to avoid di-substitution of the piperazine ring.

Reductive Amination

Reductive amination is a highly effective one-pot method for forming the C-N bond between the phenylethyl moiety and the piperazine ring. This process involves the initial reaction of a ketone, such as acetophenone, with piperazine to form an enamine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to yield the desired N-alkylated product. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are favored for their selectivity in reducing the iminium ion in the presence of the starting ketone.[1][2] Sodium borohydride (NaBH₄) can also be employed, though it may require careful control of reaction conditions to prevent reduction of the ketone before imine formation.[1][2][3]

Direct N-Alkylation

Direct alkylation involves the reaction of piperazine with a phenylethyl derivative containing a leaving group, such as (1-bromoethyl)benzene. A significant challenge in this approach is controlling the reaction to achieve mono-alkylation and avoid the formation of the 1,4-disubstituted byproduct.[4] Strategies to favor mono-alkylation include using a large excess of piperazine, which statistically favors the reaction of the electrophile with an unreacted piperazine molecule.[4] Another robust method is the use of a mono-protected piperazine, such as N-Boc-piperazine, which directs alkylation to the unprotected nitrogen. The protecting group is subsequently removed to yield the mono-substituted product.[4][5] An alternative approach involves the in-situ formation of a monopiperazinium salt, which deactivates one of the nitrogen atoms towards alkylation.[6]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via reductive amination and direct alkylation.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of this compound from acetophenone and piperazine using sodium triacetoxyborohydride as the reducing agent.

Materials:

-

Acetophenone

-

Piperazine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve piperazine (2.0 equivalents) in 1,2-dichloroethane (DCE).

-

Add acetophenone (1.0 equivalent) to the solution and stir the mixture at room temperature for 30 minutes.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 18-24 hours).[7]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of this compound via Direct Alkylation using a Protecting Group

This protocol details the mono-alkylation of piperazine using (1-bromoethyl)benzene after protecting one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group.

Step 2a: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) [5]

-

Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

-

To this solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM dropwise over several hours with stirring.

-

Allow the mixture to stir at room temperature overnight.

-

Evaporate the solvent under reduced pressure. Add water to the residue. The insoluble di-Boc-piperazine byproduct can be removed by filtration.

-

Extract the aqueous solution with DCM. Combine the organic layers and evaporate the solvent to yield 1-Boc-piperazine.[8]

Step 2b: Synthesis of tert-butyl 4-(1-phenylethyl)piperazine-1-carboxylate

-

In a reaction flask, dissolve 1-Boc-piperazine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.[4]

-

Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).[4]

-

Add (1-bromoethyl)benzene (1.1 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature or heat to 50-80°C and monitor by TLC or LC-MS until the starting material is consumed.[4]

-

Once the reaction is complete, filter off the base and evaporate the solvent.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Step 2c: Deprotection to yield this compound

-

Dissolve the purified tert-butyl 4-(1-phenylethyl)piperazine-1-carboxylate in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify if necessary to obtain this compound.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound derivatives and related compounds.

Table 1: Reductive Amination of Ketones with Piperazines

| Ketone | Amine | Reducing Agent | Solvent | Yield (%) | Reference |

| Acetophenone | Piperazine | NaBH(OAc)₃ | DCE | Good | Adapted from[7] |

| Substituted Acetophenones | Piperazine | NaBH₃CN | Methanol | Variable | General Method |

| Aldehyde | Amine | NaBH(OAc)₃ | EtOAc | - | [9] |

Table 2: Direct Alkylation of Piperazines

| Piperazine Derivative | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| Piperazine (excess) | (1-Bromoethyl)benzene | - | Pyridine | Moderate | Adapted from[5] |

| N-Boc-piperazine | (1-Bromoethyl)benzene | K₂CO₃ | Acetonitrile | High | Adapted from[4] |

| Piperazine Monohydrochloride | o-Methylbenzyl bromide | - | Ethanol | 89 | [6] |

| Piperazine Monohydrochloride | p-tert-Butylbenzyl chloride | - | Ethanol | 83 | [6] |

Table 3: Characterization Data for Selected this compound Analogs

| Compound | Molecular Formula | Melting Point (°C) | Spectroscopic Data Highlights | Reference |

| 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one | C₂₉H₂₆N₂O | 172-173 | ¹H NMR (CDCl₃): δ 2.70-3.20 (m, 12H, piperazine & ethylene protons), 7.12-8.70 (m, aromatic protons). EI-MS m/z 418 [M]⁺. | [10] |

| 1-(4-Fluorobenzyl)piperazine hydrochloride | C₁₁H₁₆FN₂·HCl | 170-171 | ¹³C NMR (CDCl₃): δ 43.55 (2CH₂pip), 49.28 (2CH₂pip), 61.56 (CH₂). | General Method |

| 1-(4-Methylbenzyl)piperazine hydrochloride | C₁₂H₁₉N₂·HCl | 178-179 | ¹³C NMR (CDCl₃): δ 21.06 (CH₃), 43.58 (2CH₂pip), 49.39 (2CH₂pip), 62.14 (CH₂). | General Method |

Note: The data in the tables are representative and may vary based on specific reaction conditions and substrates.

Mandatory Visualizations

The following diagrams illustrate the core synthetic workflows for preparing this compound derivatives.

Caption: Reductive amination workflow for this compound synthesis.

Caption: Direct alkylation workflow using a protecting group strategy.

References

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

In Vitro Assay Compendium for 1-(1-Phenylethyl)piperazine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Phenylethyl)piperazine is a synthetic organic compound featuring a piperazine ring linked to a phenylethyl group. While it primarily serves as a versatile chemical intermediate in the synthesis of more complex molecules, particularly for central nervous system (CNS) agents, its structural motif is a common feature in a variety of pharmacologically active compounds. Due to a scarcity of publicly available in vitro assay data for this compound itself, this technical guide focuses on the well-characterized in vitro pharmacology of its structurally related analogs. This compendium aims to provide researchers with a detailed overview of the potential biological targets, relevant experimental protocols, and the signaling pathways associated with this class of compounds. The data presented herein is derived from studies on derivatives and should be interpreted as indicative of the potential activity of novel compounds based on the this compound scaffold.

Quantitative Analysis of In Vitro Assays for this compound Analogs

The following tables summarize the binding affinities (Ki) and functional activities (EC50) of various piperazine derivatives at key CNS targets. These compounds share the core piperazine structure with this compound, with modifications to the phenyl and ethyl moieties.

Table 1: Receptor Binding Affinity (Ki) of Piperazine Derivatives

| Compound | Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | Dopamine Transporter (DAT) | [³H]WIN 35,428 | Monkey brain striatum | 0.04 | [1] |

| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | Norepinephrine Transporter (NET) | [³H]Nisoxetine | Rat cerebral cortex | 1107 | [1] |

| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | Serotonin Transporter (SERT) | [³H]Paroxetine | Rat cerebral cortex | 802 | [1] |

| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | D2-like Receptors | [³H]Spiperone | Monkey brain striatum | 327 | [1] |

| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | 5-HT2 Receptors | [³H]Ketanserin | Rat cerebral cortex | 53 | [1] |

| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | PCP/NMDA Receptor | [³H]MK-801 | Rat cerebral cortex | >10000 | [1] |

| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | Opioid Receptors | [³H]Naloxone | Rat brain | >10000 | [1] |

Table 2: Functional Activity (EC50) of Piperazine Derivatives

| Compound | Assay | Cell Line/Tissue | EC50 (µM) | Reference |

| p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP) | Larval Migration Assay (H. contortus) | L3-stage larvae | 9.36 | [2] |

| p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP) | Larval Migration Assay (T. colubriformis) | L3-stage larvae | 11.8 | [2] |

Experimental Protocols

Detailed methodologies for key in vitro assays relevant to the pharmacological characterization of piperazine derivatives are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.

General Protocol for Monoamine Transporter Binding Assays (e.g., DAT, NET, SERT):

-

Tissue Preparation: Homogenize specific brain regions (e.g., striatum for DAT, cerebral cortex for NET and SERT) from appropriate animal models (e.g., rat, monkey) in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Washing: Resuspend the membrane pellet in fresh buffer and repeat the centrifugation step.

-

Incubation: Resuspend the final pellet in assay buffer. In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.

-

Non-specific Binding: To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radioactive ligand for the target (e.g., cocaine for DAT).

-

Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow:

References

- 1. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia [en.wikipedia.org]

- 2. In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

Screening the Biological Activity of 1-(1-Phenylethyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs targeting the central nervous system (CNS).[1] 1-(1-Phenylethyl)piperazine is a synthetic intermediate whose biological activity is not extensively characterized in public literature. However, based on the well-documented pharmacology of its structural analogs, it is hypothesized to interact with key CNS receptors, including sigma (σ), dopamine (D), and serotonin (5-HT) receptors. This technical guide provides a comprehensive framework for the biological activity screening of this compound, summarizing known quantitative data for its derivatives, detailing essential experimental protocols, and visualizing the relevant signaling pathways and experimental workflows.

Data Presentation: Biological Activities of this compound Analogs

The following tables summarize the binding affinities of various piperazine derivatives for key CNS receptors. This data provides a strong rationale for prioritizing the screening of this compound against these targets.

Table 1: Sigma Receptor Binding Affinities of Piperazine Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| o-Nitro-(m-nitrophenethyl)piperazine | σ2 | 4.9 | [2] |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ1 | 3.2 | [3] |

| Haloperidol (Reference) | σ1 | 2.5 | [3] |

Table 2: Dopamine Receptor Binding Affinities of Piperazine Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki or IC50, nM) | Reference |

| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine | DAT | 0.04 | [4] |

| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine | D2-like | 327 | [4] |

| 6-Chloro or 6-fluoro-substituted 1-piperazino-3-phenylindans | D1 | < 10 (IC50) | [5] |

Table 3: Serotonin Receptor Binding Affinities of Piperazine Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 1-(1-Naphthyl)piperazine | 5-HT1A, 1B, 1D, 1E, 1F (Partial Agonist) | High Affinity | [6] |

| 1-(1-Naphthyl)piperazine | 5-HT2A, 2B, 2C (Antagonist) | High Affinity | [6] |

| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine | 5-HT2 | 53 | [4] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to guide the biological screening of this compound.

Protocol 1: Sigma Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.[7][8]

Objective: To determine the inhibitory constant (Ki) of this compound for σ1 and σ2 receptors.

Materials:

-

Radioligand for σ1: [³H]-(+)-pentazocine

-

Radioligand for σ2: [³H]-DTG (1,3-di-o-tolyl-guanidine) in the presence of a masking concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to block σ1 sites.

-

Membrane Preparation: Guinea pig or rat liver membrane homogenates are commonly used due to high receptor density.[9]

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Non-specific Binding Control: Haloperidol (high concentration, e.g., 10 µM).

-

Test Compound: this compound, serially diluted.

-

Instrumentation: Scintillation counter, 96-well filter plates.

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen guinea pig/rat liver in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer and determine protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay using [³H]-spiperone to determine the affinity of a test compound for D2-like dopamine receptors.[5][10]

Objective: To determine the Ki of this compound for the dopamine D2 receptor.

Materials:

-

Radioligand: [³H]-spiperone.

-

Membrane Preparation: Membranes from cells stably expressing human D2 receptors (e.g., HEK293 or CHO cells) or from striatal tissue of rodents.

-

Assay Buffer: Tris-HCl buffer containing physiological salts (e.g., NaCl, KCl, CaCl2, MgCl2).

-

Non-specific Binding Control: (+)-Butaclamol (e.g., 1-10 µM).

-

Test Compound: this compound, serially diluted.

-

Instrumentation: Scintillation counter, 96-well filter plates.

Procedure:

-

Membrane Preparation: As described in Protocol 1, prepare a membrane fraction from the appropriate cell line or tissue.

-

Assay Setup: In a 96-well plate, add the assay buffer, membrane preparation, a concentration of [³H]-spiperone approximately 2-3 times its Kd, and a range of concentrations of this compound.

-

Incubation: Incubate at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Determine the amount of bound radioactivity by liquid scintillation counting.

-

Data Analysis: Calculate the IC50 and subsequently the Ki value as described in Protocol 1.

Protocol 3: 5-HT1A Receptor Functional Assay (cAMP Inhibition)

This protocol measures the functional activity of a test compound at the Gαi-coupled 5-HT1A receptor by quantifying the inhibition of forskolin-stimulated cAMP production.[11][12]

Objective: To determine the potency (EC50) and efficacy of this compound as a 5-HT1A receptor agonist.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Forskolin: An adenylyl cyclase activator.

-

cAMP Assay Kit: A commercial kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Reference Agonist: Serotonin or 8-OH-DPAT.

-

Test Compound: this compound, serially diluted.

-

Instrumentation: A plate reader compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Culture and Plating: Culture the 5-HT1A expressing cells and seed them into 96- or 384-well plates. Allow cells to adhere overnight.

-

Compound Addition: Remove the culture medium and add the test compound at various concentrations. Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

-

Stimulation: Add a concentration of forskolin that elicits a submaximal stimulation of cAMP (e.g., EC80).

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the selected assay kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Fit a dose-response curve to determine the EC50 (potency) and the maximal inhibition (efficacy) relative to a reference full agonist.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the primary receptor targets for this compound screening.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bio-protocol.org [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

An In-depth Technical Guide to the Characterization of 1-(1-Phenylethyl)piperazine Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Phenylethyl)piperazine and its analogs represent a significant class of compounds in medicinal chemistry and drug discovery, primarily due to their interactions with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the characterization of this compound analogs, with a focus on their synthesis, in vitro binding affinities, relevant signaling pathways, and preclinical behavioral assessment.

Data Presentation: Comparative Binding Affinities

A critical aspect of characterizing this compound analogs is determining their binding affinities for monoamine transporters. This data is essential for understanding their potency and selectivity, which in turn informs their potential therapeutic applications and side-effect profiles. The following tables summarize the in vitro binding affinities (Ki, in nM) of a selection of phenylpiperazine and related analogs at the human dopamine, serotonin, and norepinephrine transporters. While specific data for a comprehensive series of this compound analogs is dispersed across various studies, the presented data illustrates the structure-activity relationships (SAR) within the broader class of piperazine-based monoamine transporter ligands.

| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Linker and Terminal Group) | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio | Reference |

| 1 | 2-OCH3 | H | 40 | 0.3 | 133 | [1] |

| 2 | 2,3-diCl | H | 53 | 0.9 | 59 | [1] |

| 3 | 2-F | Butyl | 349 | 96 | 3.6 | [1] |

| 4 | 2-F | 4-(thien-3-yl)benzamide | >1000 | 1.4 | >714 | [1] |

| 5 | 2-F | 4-(thiazol-4-yl)benzamide | >1000 | 2.5 | >400 | [1] |

Table 1: In vitro binding affinities of selected N-phenylpiperazine analogs for human dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.

| Analog | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |

| GBR 12909 Analog 1 | 8.5 | 799 (SERT/DAT = 94) | 535.5 (NET/DAT = 63) | [2] |

| GBR 12909 Analog 2 | 77 | >10000 (SERT/DAT = >130) | >10000 (NET/DAT = >130) | [2] |

| GBR 12909 Analog 3 | 28 | 3920 (SERT/DAT = 140) | 5320 (NET/DAT = 190) | [2] |

Table 2: Binding affinities of GBR 12909 piperazine analogs at monoamine transporters.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. This section provides methodologies for key in vitro and in vivo assays used to characterize this compound analogs.

In Vitro Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor or transporter.

1. Dopamine Transporter (DAT) Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine transporter.

-

Materials:

-

Rat striatal membranes (or cells expressing human DAT)

-

Radioligand: [³H]WIN 35,428

-

Non-specific binding control: 10 µM cocaine

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add assay buffer, radioligand, and either test compound, buffer (for total binding), or non-specific control.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 and Ki values using non-linear regression analysis.

-

2. Serotonin Transporter (SERT) Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of test compounds for the serotonin transporter.

-

Materials:

-

Rat brain stem membranes (or cells expressing human SERT)

-

Radioligand: [³H]paroxetine

-

Non-specific binding control: 10 µM fluoxetine

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

-

Procedure: The procedure is analogous to the DAT binding assay, with the substitution of the specific radioligand and non-specific control for SERT.

3. Norepinephrine Transporter (NET) Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of test compounds for the norepinephrine transporter.

-

Materials:

-

Rat frontal cortex membranes (or cells expressing human NET)

-

Radioligand: [³H]nisoxetine

-

Non-specific binding control: 10 µM desipramine

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

-

Procedure: The procedure is analogous to the DAT and SERT binding assays, with the appropriate radioligand and non-specific control for NET.

In Vivo Behavioral Assessment

Locomotor Activity Test

-

Objective: To assess the effect of test compounds on spontaneous locomotor activity in rodents, which can indicate stimulant or sedative properties.

-

Apparatus: Open field arena equipped with infrared beams or a video tracking system.

-

Animals: Male Wistar rats or C57BL/6 mice.

-

Procedure:

-

Acclimate the animals to the testing room for at least 60 minutes before the experiment.

-

Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

Place the animal in the center of the open field arena.

-

Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a defined period (e.g., 60 minutes).

-

Analyze the data to compare the effects of different doses of the test compound to the vehicle control.

-

Mandatory Visualizations

Diagrams are provided to illustrate key signaling pathways and experimental workflows.

Conclusion

The characterization of this compound analogs is a multifaceted process that relies on a combination of synthetic chemistry, in vitro pharmacology, and in vivo behavioral assessment. The data generated from these studies are crucial for understanding the structure-activity relationships of this important class of compounds and for guiding the development of novel therapeutics targeting monoamine transporters. The protocols and visualizations provided in this guide offer a framework for researchers to systematically evaluate these analogs and contribute to the advancement of neuroscience and drug discovery.

References

An In-depth Technical Guide to 1-(1-Phenylethyl)piperazine (CAS 69628-75-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(1-Phenylethyl)piperazine, a piperazine derivative of significant interest in biochemical research and pharmaceutical development. It serves as a crucial building block in the synthesis of various active compounds, particularly those targeting the central nervous system.

Core Chemical and Physical Properties

This compound is a solid organic compound at room temperature. Its core structure consists of a piperazine ring attached to a phenylethyl group. This structure is foundational for the development of a wide range of biologically active molecules.

| Property | Value | Source |

| CAS Number | 69628-75-7 | [1] |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molecular Weight | 190.28 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Alternate Names | [1-(Piperazin-1-yl)ethyl]benzene | [1] |

| Appearance | Solid | |

| Boiling Point | 276 °C (lit.) | [3][4] |

| Density | >1.006 g/mL at 20 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.5430 (lit.) | [3] |

| pKa | 9.11 ± 0.10 (Predicted) | [3] |

| InChI Key | PYBNQKSXWAIBKN-UHFFFAOYSA-N | [2] |

| SMILES | CC(N1CCNCC1)c2ccccc2 |

Safety and Handling

Comprehensive safety data is crucial when handling any research chemical. This compound is classified as harmful and an irritant.

| Safety Information | Details | Source |

| GHS Pictograms | GHS07 (Harmful/Irritant) | |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H319: Causes serious eye irritation. H332: Harmful if inhaled. | [2] |

| Precautionary Statements | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Hazard Classifications | Acute Toxicity, Oral (Category 4) Eye Irritation (Category 2) | |

| Storage Temperature | 2-8°C or Room Temperature, sealed and dry. | [3][4] |

Pharmacological Context and Research Applications

This compound is primarily utilized as a drug intermediate and a building block in medicinal chemistry.[1][5][6] The piperazine moiety is a common scaffold in drug discovery, known for its presence in compounds with a wide range of pharmacological activities.

Derivatives of phenylethylpiperazine are explored for their potential to modulate neurotransmitter systems. For instance, related compounds have shown high potency as dopamine transporter (DAT) ligands.[7] The structural motif of this compound makes it a valuable precursor for creating libraries of compounds to screen for activity at dopamine, serotonin, and other neurotransmitter receptors.[4][8] Its application is currently confined to laboratory and preclinical research, with no approved therapeutic use in humans.[4]

While many piperazine compounds have anthelmintic (anti-parasitic) properties, often by acting as agonists on GABA receptors in helminths, the primary research interest for this specific molecule lies in CNS-related drug development.[9][10]

Experimental Protocols

Synthesis Protocol (General Method)

The synthesis of 1-substituted piperazines typically involves the N-alkylation of piperazine with an appropriate halide. The following is a generalized protocol for the synthesis of this compound, adapted from methods for similar compounds.[11]

Materials:

-

Piperazine (anhydrous)

-

(1-Bromoethyl)benzene or (1-Chloroethyl)benzene

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution (1 M)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve an excess of anhydrous piperazine (e.g., 6 molar equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: Heat the mixture to reflux. Once the piperazine is fully dissolved, add (1-Bromoethyl)benzene (1 molar equivalent) dropwise to the solution.

-

Reaction: Continue refluxing the reaction mixture for approximately 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature and filter to remove the excess piperazine and piperazine hydrobromide salt.

-

Wash the collected solid with small portions of THF and EtOAc.

-

Combine the organic filtrates and concentrate them under reduced pressure (in vacuo).

-

-

Extraction:

-

Dissolve the resulting crude oil in a basic aqueous solution (1 M NaOH) to deprotonate any remaining piperazine salts (adjust pH > 12).

-

Extract the aqueous layer sequentially with dichloromethane and ethyl acetate.

-

-

Purification:

-

Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

Purify the crude product by silica gel flash column chromatography, typically using a gradient eluent system such as DCM with increasing percentages of methanol (e.g., 100:0 to 90:10 DCM:MeOH).[11]

-

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.

Analytical Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the molecular structure by identifying the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

¹H NMR: Expected signals would include aromatic protons (phenyl group), a quartet for the methine (CH) proton, a doublet for the methyl (CH₃) protons, and multiplets for the eight protons of the piperazine ring.[12][13]

-

¹³C NMR: Expected signals would correspond to the distinct carbon environments: carbons of the phenyl ring, the methine carbon, the methyl carbon, and the carbons of the piperazine ring.[12]

B. Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Technique: Electrospray ionization (ESI) is a common method for piperazine derivatives.[14]

-

Expected Result: The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 191.28.

C. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule based on the absorption of infrared radiation.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

-

Expected Absorptions: Key vibrational bands would include C-H stretching from the aromatic and aliphatic groups, C=C stretching from the aromatic ring, and C-N stretching from the piperazine ring.[13][15] The CH₂ stretching vibrations of the piperazine ring are typically observed in the 2800-3000 cm⁻¹ region.[13]

References

- 1. scbt.com [scbt.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 69628-75-7 | CAS DataBase [m.chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound hydrochloride | CBI AxonTracker [cbi-tmhs.org]

- 7. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia [en.wikipedia.org]

- 8. Cas 759457-60-8,1-[(1S)-Phenylethyl]piperazine | lookchem [lookchem.com]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

An In-depth Technical Guide to the Predicted Pharmacology of 1-(1-Phenylethyl)piperazine

Disclaimer: This document provides a predictive pharmacological profile of 1-(1-Phenylethyl)piperazine based on the known activities of structurally related compounds. As of the date of this publication, there is a notable absence of specific pharmacological data for this compound in peer-reviewed literature and public databases. Therefore, the information presented herein is intended to guide future research and should not be considered as established fact.

Introduction

This compound is a molecule of interest within the broader class of arylpiperazine compounds. The arylpiperazine scaffold is a well-established pharmacophore in medicinal chemistry, known for its interaction with a variety of central nervous system (CNS) targets.[1][2][3] Many approved and investigational drugs for neurological and psychiatric disorders contain this moiety.[1][2] The structure of this compound, featuring a phenylethyl group attached to a piperazine ring, suggests potential interactions with biogenic amine receptors and transporters. This guide aims to provide a comprehensive overview of its predicted pharmacology, drawing on structure-activity relationships (SAR) from analogous compounds, and to propose a roadmap for its experimental investigation.

Predicted Pharmacological Profile

Based on its structural components—a piperazine ring and a phenylethyl moiety—this compound is predicted to primarily interact with dopaminergic and serotonergic systems. Arylpiperazines are known to bind to a range of G-protein coupled receptors (GPCRs), with varying degrees of affinity and selectivity.[4][5]

Predicted Receptor and Transporter Affinities

The phenylethyl group is a classic pharmacophore for interacting with monoamine transporters and receptors. The piperazine ring often confers affinity for a range of serotonin (5-HT) and dopamine (D) receptors.[4][5] It is hypothesized that this compound will exhibit affinity for the following targets:

-

Dopamine Receptors (D2-like): The arylpiperazine motif is a common feature in ligands for D2-like receptors (D2, D3, D4).[5][6][7] The interaction is often stabilized by an ionic bond between the protonated piperazine nitrogen and a conserved aspartate residue in the receptor's transmembrane domain 3 (Asp1143.32).[5]

-

Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7): Long-chain arylpiperazines are versatile ligands for various serotonin receptors.[4] Affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors is a common characteristic of this class of compounds and is anticipated for this compound.[4]

-

Monoamine Transporters (DAT, SERT, NET): The phenylethylamine backbone is a core structural element of many monoamine reuptake inhibitors. It is plausible that this compound may interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

A summary of the predicted primary molecular targets is presented in Table 1.

Table 1: Predicted Primary Molecular Targets for this compound

| Target Class | Specific Target(s) | Predicted Interaction | Rationale |

| Dopamine Receptors | D2, D3, D4 | Antagonist or Partial Agonist | Arylpiperazine scaffold is a known D2-like receptor ligand.[5][6][7] |

| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT7 | Agonist, Partial Agonist, or Antagonist | Arylpiperazine derivatives frequently target these 5-HT receptor subtypes.[4] |

| Monoamine Transporters | DAT, SERT, NET | Reuptake Inhibitor | The phenylethylamine moiety is a classic monoamine transporter pharmacophore. |

Proposed Experimental Investigation Workflow

A systematic pharmacological evaluation of a novel compound like this compound would typically follow a multi-stage process, from in vitro characterization to in vivo assessment of physiological and behavioral effects.

Caption: Proposed Experimental Workflow for this compound.

In Vitro Pharmacological Profiling

The initial step in characterizing the pharmacology of this compound would be to determine its binding affinity (Ki) for a panel of CNS receptors and transporters. Radioligand binding assays are the gold standard for this purpose.[8][9]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Receptor Preparation: Membranes from cells expressing the target receptor or from homogenized brain tissue are prepared. Protein concentration is determined using a suitable method like the BCA assay.[10]

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor preparation, a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (this compound).[8][10]

-

Incubation: The plates are incubated to allow the binding to reach equilibrium. Incubation time and temperature are optimized for each specific receptor target.[10]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand is washed away.[10][11]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[10]

-

Data Analysis: Non-specific binding is subtracted from total binding to yield specific binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Table 2: Example Receptor Binding Data for Structurally Related Arylpiperazines

| Compound | Target | Ki (nM) | Reference |

| Aripiprazole | D2 | 0.34 | [5] |

| Aripiprazole | 5-HT1A | 1.7 | [5] |

| Aripiprazole | 5-HT2A | 3.4 | [5] |

| Cariprazine | D3 | 0.085 | [7] |

| Cariprazine | D2 | 0.49 | [7] |

| Cariprazine | 5-HT1A | 2.6 | [7] |

Note: This data is for illustrative purposes to show the range of affinities observed for arylpiperazine drugs at key CNS targets.

Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or partial agonist at the target receptor. For GPCRs, common functional assays measure changes in second messenger levels (e.g., cAMP, Ca2+) or the recruitment of downstream signaling proteins like β-arrestin.[12][13]

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

-

Cell Culture: Cells stably expressing the receptor of interest (e.g., D1 for Gs, D2 for Gi) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of this compound. A known agonist is used as a positive control, and an antagonist may be used to confirm the mechanism of action.

-

cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular concentration of cyclic adenosine monophosphate (cAMP) is measured using a commercially available kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).[13]

-

Data Analysis: The concentration-response curve is plotted, and parameters such as EC50 (for agonists) or IC50 (for antagonists) and the maximal response (Emax) are calculated.

Predicted Signaling Pathways

Given the predicted affinity for dopamine and serotonin receptors, this compound is likely to modulate their associated signaling pathways. These are typically G-protein coupled receptor pathways that regulate a multitude of cellular processes.[14][15][16]

Dopaminergic Signaling

Dopamine receptors are broadly classified into D1-like (D1, D5) which are coupled to Gαs/olf and stimulate adenylyl cyclase, and D2-like (D2, D3, D4) which are coupled to Gαi/o and inhibit adenylyl cyclase.[16][17][18]

Caption: Simplified D2-like Receptor Signaling Pathway.

Serotonergic Signaling

Serotonin receptors are a large and diverse family, coupled to various G-proteins.[19][20] For instance, the 5-HT1A receptor is coupled to Gαi/o, leading to inhibition of adenylyl cyclase, while the 5-HT2A receptor is coupled to Gαq/11, which activates the phospholipase C (PLC) pathway.[19][20]

Caption: Simplified 5-HT2A Receptor Signaling Pathway.

In Vivo Evaluation

Should in vitro studies reveal a promising pharmacological profile, subsequent in vivo experiments would be necessary to understand the compound's effects in a whole organism.

Pharmacokinetics

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This information is critical for designing and interpreting pharmacodynamic and behavioral studies.

Pharmacodynamics and Behavioral Models

Based on the in vitro profile, appropriate animal models would be selected. For example, if the compound shows potent dopamine D2 receptor antagonism, models of psychosis might be employed. If it demonstrates significant dopamine transporter inhibition, its psychostimulant and reinforcing properties would be assessed using models such as locomotor activity monitoring and self-administration paradigms.[21][22]

Experimental Protocol: Locomotor Activity Assessment

-

Animal Acclimation: Rodents (mice or rats) are acclimated to the testing environment (e.g., open-field arenas equipped with infrared beams).

-

Drug Administration: Animals are administered various doses of this compound or a vehicle control.

-

Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded automatically over a set period.

-

Data Analysis: The effects of different doses of the compound on locomotor activity are compared to the vehicle control to determine if it has stimulant or sedative properties.

Conclusion

While specific pharmacological data for this compound is currently unavailable, its chemical structure strongly suggests it is a CNS-active agent with likely interactions with dopaminergic and serotonergic systems. The arylpiperazine scaffold is a privileged structure in neuropharmacology, and the addition of a phenylethyl group points towards potential modulation of monoamine receptors and transporters. The proposed experimental workflow, from in vitro binding and functional assays to in vivo behavioral models, provides a standard and robust framework for the comprehensive pharmacological characterization of this and other novel psychoactive compounds. Future research is required to elucidate the precise pharmacological profile of this compound and to determine its potential as a research tool or therapeutic agent.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands [mdpi.com]

- 6. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted <i>N</i>-arylpiperazine Derivatives Characterized as D<sub>2</sub>/D<sub>3</sub> Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - ProQuest [proquest.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand binding methods: practical guide and tips [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. tandfonline.com [tandfonline.com]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. researchgate.net [researchgate.net]

- 18. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Experimental Models on Effects of Psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Treatment of the Psychostimulant‐Sensitized Animal Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Dopaminergic Landscape: A Technical Guide to 1-(1-Phenylethyl)piperazine and its Analogs as Dopamine Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pharmacology of 1-(1-Phenylethyl)piperazine and its closely related analogs as potent inhibitors of the dopamine transporter (DAT). While direct extensive research on this compound is limited, the broader class of phenylpiperazine derivatives has been a focal point in the development of novel therapeutics for dopamine-related disorders. This document provides a comprehensive overview of the available quantitative data, experimental methodologies, and mechanistic insights derived from key analogs, offering a valuable resource for researchers in neuroscience and drug discovery.

Core Concepts and Mechanism of Action

Phenylpiperazine derivatives exert their effects by binding to the dopamine transporter, a crucial protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, these compounds increase the extracellular concentration and prolong the action of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is central to the therapeutic effects of many stimulants and antidepressants. The interaction of these ligands with the DAT can be complex, sometimes inducing conformational changes in the transporter protein.

Quantitative Analysis of Phenylpiperazine Derivatives

The following tables summarize the binding affinities and inhibitory concentrations of several key phenylpiperazine analogs at the dopamine, norepinephrine, and serotonin transporters. This data is critical for understanding the potency and selectivity of these compounds.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

| Compound | DAT | NET | SERT | Selectivity (DAT vs. NET) | Selectivity (DAT vs. SERT) | Reference |

| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | 0.04 | 1107 | 802 | 27675 | 20050 | [1] |

| GBR 12909 | 34 (KL) | - | - | - | - | [2] |

| PRC200-SS | 18 (Kd) | 0.63 (Kd) | 2.3 (Kd) | 0.035 | 0.128 | [3] |

KL represents the equilibrium constant for the initial rapid binding step. Kd is the dissociation constant.

Table 2: Monoamine Reuptake Inhibition (IC50/Ki, nM)

| Compound | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) | Reference |

| 1-Phenylpiperazine (1-PP) | 2530 (EC50) | 186 (EC50) | 880 (EC50) | [4] |

| D-473 | 70.4 | 39.7 | 9.18 | [5] |

| PRC200-SS | 61 | 1.5 | 2.1 | [3] |

EC50 represents the half-maximal effective concentration for monoamine release.

Experimental Protocols

The characterization of novel dopamine reuptake inhibitors involves a cascade of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Radioligand Binding Assays

Objective: To determine the binding affinity of a compound for the dopamine transporter.

Methodology:

-

Preparation of Membranes: Membranes are prepared from cells (e.g., HEK-293) stably expressing the human dopamine transporter (hDAT).

-

Radioligand: A specific radioligand, such as [³H]WIN 35,428 or [³H]GBR 12935, is used to label the DAT.

-

Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (e.g., a this compound analog) are incubated together to allow for competitive binding.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

Objective: To measure the functional inhibition of dopamine uptake into nerve terminals.

Methodology:

-

Preparation of Synaptosomes: Synaptosomes (resealed nerve terminals) are prepared from brain tissue rich in dopamine terminals, such as the striatum of rats or mice.

-

Radiolabeled Neurotransmitter: [³H]Dopamine is used as the substrate for the uptake assay.

-

Incubation: Synaptosomes are pre-incubated with various concentrations of the test compound before the addition of [³H]Dopamine.

-

Termination of Uptake: The uptake process is stopped by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of [³H]Dopamine taken up by the synaptosomes is determined by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]Dopamine uptake (IC₅₀) is calculated.

In Vivo Microdialysis

Objective: To measure the extracellular levels of dopamine in the brain of a living animal following drug administration.

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., the nucleus accumbens or striatum) of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dopamine and other neurochemicals in the extracellular space diffuse across the dialysis membrane and are collected in the exiting perfusate.

-

Drug Administration: The test compound is administered systemically (e.g., via intraperitoneal injection).

-

Analysis: The collected dialysate samples are analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in extracellular dopamine concentrations over time are plotted and analyzed to determine the effect of the compound.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental workflows, the following diagrams have been generated.

Caption: Mechanism of action of this compound analogs at the dopamine synapse.

Caption: Experimental workflow for evaluating novel dopamine reuptake inhibitors.

Conclusion

The study of this compound and its analogs as dopamine reuptake inhibitors offers a promising avenue for the development of novel therapeutics. The high potency and selectivity of certain derivatives underscore the potential of this chemical scaffold. This guide provides a foundational understanding of the quantitative pharmacology and experimental approaches necessary for the continued exploration of these compounds. Future research should focus on elucidating the structure-activity relationships within this class to design next-generation DAT inhibitors with improved therapeutic profiles.

References

- 1. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia [en.wikipedia.org]

- 2. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 5. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]

An In-depth Technical Guide on the Structure-Activity Relationship of 1-(1-Phenylethyl)piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1-(1-phenylethyl)piperazine derivatives, a class of compounds that has demonstrated significant potential in the development of novel therapeutics, particularly in the field of analgesia. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support ongoing research and drug discovery efforts.

Core Structure and Pharmacological Significance

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Derivatives of this scaffold have been extensively studied for their interactions with the central nervous system, exhibiting a range of activities including analgesic, narcotic antagonist, and dual serotonin and noradrenaline reuptake inhibition.[3][4] The pharmacological profile of these compounds is highly dependent on the nature and stereochemistry of the substituents on both the piperazine ring and the phenylethyl moiety.

Quantitative Structure-Activity Relationship (SAR) Data

The analgesic potency and opioid receptor affinity of this compound derivatives are critically influenced by their stereochemistry and the nature of the substituent at the N4 position of the piperazine ring. The following tables summarize key quantitative data from various studies, highlighting these relationships.

Table 1: Analgesic Potency of this compound Derivatives

| Compound | Substituent at N4 | Stereochemistry | Analgesic Potency (Morphine = 1) | Reference |

| 1 | Cyclohexyl | (S)-(+) | 15 - 44 | [5][6] |

| 2 | Cyclohexyl | (R)-(-) | ~1 | [5] |